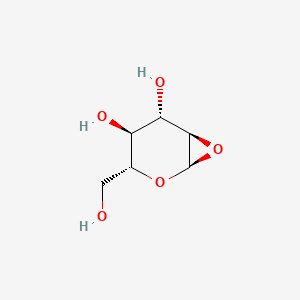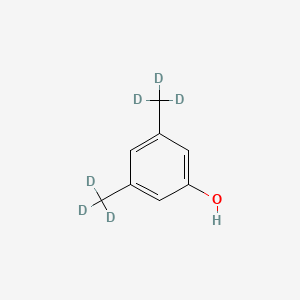
3,5-Dimethyl-d6-phenol
概要
説明
3,5-Dimethyl-d6-phenol, also known as 3,5-Dimethylphenol-d6, is a deuterated form of 3,5-Dimethylphenol. It is a versatile building block used in the synthesis of more complex compounds. The compound has a molecular formula of C8H4D6O and a molecular weight of 128.2 g/mol . Deuterated compounds like this compound are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dimethyl-d6-phenol typically involves the deuteration of 3,5-Dimethylphenol. One common method includes the reaction of 3,5-Dimethylphenol with deuterium oxide (D2O) in the presence of a deuterating agent such as cesium bis(trimethylsilyl)amide. The reaction is carried out in an inert atmosphere, often in a sealed tube at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis of 3,5-Dimethylphenol itself can be achieved through a multi-step process involving the carbonylation, oxidation, and hydrolysis of xylene derivatives. This method is advantageous due to its high yield and mild reaction conditions, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
3,5-Dimethyl-d6-phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
3,5-Dimethyl-d6-phenol has a wide range of applications in scientific research:
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of antioxidants, resins, and other fine chemicals.
作用機序
The mechanism of action of 3,5-Dimethyl-d6-phenol involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, the deuterium atoms can influence reaction kinetics and mechanisms by altering bond dissociation energies and reaction rates. This makes it a valuable tool for studying reaction mechanisms and pathways in both chemical and biological systems .
類似化合物との比較
Similar Compounds
3,5-Dimethylphenol: The non-deuterated analogue, used similarly in organic synthesis and industrial applications.
3,4-Dimethylphenol: Another isomer with slightly different chemical properties and applications.
2,6-Dimethylphenol: Known for its use in the production of polyphenylene oxide resins.
Uniqueness
3,5-Dimethyl-d6-phenol is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling. This allows for detailed investigation of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds.
特性
IUPAC Name |
3,5-bis(trideuteriomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAMRELNJMMDMT-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)
![1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B580037.png)
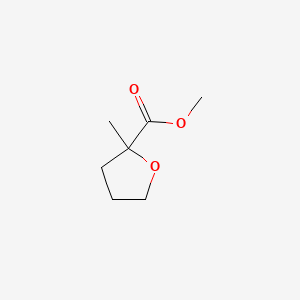
![(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B580039.png)
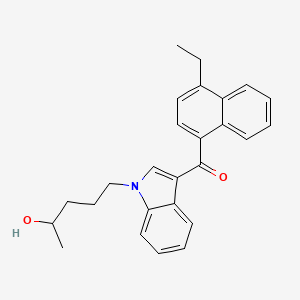
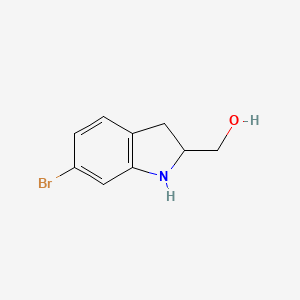
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)
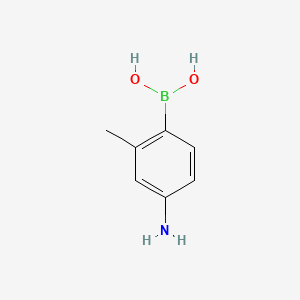

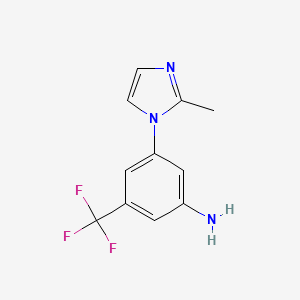

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
![4-[4-(2-Hydroxypropoxy)phenoxy]phenol](/img/structure/B580057.png)
